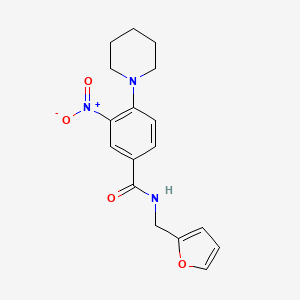![molecular formula C17H16N4O2S B10807175 2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]thiophene-3-carboxamide](/img/structure/B10807175.png)
2-[[4-(3,5-Dimethylpyrazol-1-yl)benzoyl]amino]thiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WAY-625321 is a chemical compound known for its potential applications in various scientific fields. It is recognized for its unique structure and properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-625321 involves multiple steps, including the formation of intermediate compounds. The specific synthetic route and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and controlled temperature and pressure conditions.
Industrial Production Methods: In an industrial setting, the production of WAY-625321 is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: WAY-625321 undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
WAY-625321 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems and pathways.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of WAY-625321 involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
WAY-625321 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
WAY-622252: Known for its applications in amyloid diseases and synucleinopathies.
Doxycycline: A tetracycline antibiotic with a different mechanism of action.
WAY-625321 stands out due to its unique structure and specific applications in various fields, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C17H16N4O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
2-[[4-(3,5-dimethylpyrazol-1-yl)benzoyl]amino]thiophene-3-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c1-10-9-11(2)21(20-10)13-5-3-12(4-6-13)16(23)19-17-14(15(18)22)7-8-24-17/h3-9H,1-2H3,(H2,18,22)(H,19,23) |
InChI Key |
FMKKPJVHKGIQDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4-Fluorophenyl)-4-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylbutan-1-one](/img/structure/B10807095.png)


![5-Amino-1-ethyl-6-(2-methoxybenzoyl)thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B10807117.png)
![6-N-benzyl-4-N-[(Z)-(2-fluorophenyl)methylideneamino]-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine](/img/structure/B10807128.png)
![1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(6-methyl-2-nitropyridin-3-yl)oxyethanone](/img/structure/B10807132.png)
![Methyl 2-[[2-(1-cyclopentyl-6-hydroxy-4-oxopyrimidin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B10807133.png)
![N-butan-2-yl-2-[[5-(2-thiophen-2-ylquinolin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B10807139.png)
![3-Benzyl-7-ethyl-1-[(2-phenyl-1,3-thiazol-4-yl)methyl]purine-2,6-dione](/img/structure/B10807143.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3,4,5,6-tetrahydro-2H-azepin-7-amine](/img/structure/B10807149.png)
![[1-(4-Morpholin-4-ylanilino)-1-oxopropan-2-yl] quinoline-2-carboxylate](/img/structure/B10807151.png)
![2-(4-Methoxyphenyl)-5-[(1-methyltetrazol-5-yl)sulfanylmethyl]-4,5-dihydro-1,3-thiazole](/img/structure/B10807154.png)
![2-[[5-(2,6-dimethylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B10807157.png)
![1-[1-(Furan-2-ylmethyl)-2,5-dimethylpyrrol-3-yl]-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B10807161.png)
